Bicyclo[2.2.1]heptane-1,4-diyldimethanol
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Overview
Description
Bicyclo[2.2.1]heptane-1,4-diyldimethanol: is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is characterized by a bicyclic structure, which includes a seven-membered ring system. This compound is also known for its predicted boiling point of 287.4±8.0 °C and density of 1.184±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-1,4-diyldimethanol can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydrogen bond catalysis and chiral tertiary amines as catalysts . These methods ensure high yields and enantioselectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diyldimethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Common reducing agents include and .
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-1,4-diyldimethanol is used as a building block in organic synthesis due to its rigid bicyclic structure . It serves as a precursor for the synthesis of various bioactive molecules and natural products.
Biology and Medicine: In biological research, this compound is utilized for the development of drug candidates and chiral auxiliaries . Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is employed in the production of polymers and specialty chemicals . Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets , thereby modulating biological activities . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
Bicyclo[2.2.1]heptane-1-carboxylates: Utilized in drug discovery and asymmetric synthesis.
Uniqueness: Bicyclo[2.2.1]heptane-1,4-diyldimethanol stands out due to its dual hydroxyl groups , which provide additional sites for chemical modification and enhance its versatility in synthetic applications
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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